molecular formula C6H11Cl2N3OS B6343524 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate CAS No. 2368828-71-9

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate

Cat. No.: B6343524
CAS No.: 2368828-71-9
M. Wt: 244.14 g/mol
InChI Key: ZFASEBTXIBLBQT-UHFFFAOYSA-N
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Description

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H7N3S·2HCl·H2O. It is a solid substance that is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate typically involves a multi-step process. One common method includes the copper-catalyzed three-component reaction of aminothiazole, benzaldehydes, and ethyl propiolate in the presence of Cu(I) and Cu(II) triflates . This reaction proceeds through the intermediate formation of azomethines and their catalytic alkenylation, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFASEBTXIBLBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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